2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
The compound 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic hybrid molecule featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 4 and a 2-oxobenzo[d]thiazole moiety at position 5 via a methylene bridge. This structural complexity positions it within a class of compounds investigated for antimicrobial, anticancer, and enzyme-inhibitory properties .
The 2-oxobenzo[d]thiazole moiety contributes to planarity and π-π stacking interactions, a feature shared with thiazole-containing drugs like riluzole .
Properties
IUPAC Name |
2-[[4-(3-chlorophenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O2S2/c19-11-4-3-5-12(8-11)24-16(21-22-17(24)27-10-15(20)25)9-23-13-6-1-2-7-14(13)28-18(23)26/h1-8H,9-10H2,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFAEYKBOOODTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 896677-73-9) is a complex organic molecule featuring a triazole ring, thioether linkage, and chlorophenyl substituent. Its structure suggests potential biological activity, particularly in antimicrobial and anti-inflammatory domains. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 508.0 g/mol. The presence of functional groups such as the triazole and thiazole derivatives contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₃₁ClN₅O₂S₂ |
| Molecular Weight | 508.0 g/mol |
| CAS Number | 896677-73-9 |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a study evaluating various thiazole derivatives reported moderate to good antibacterial activity against several bacterial strains, with MIC values ranging from 0.17 to >3.75 mg/mL . The compound's structure suggests it may share these antimicrobial properties due to the presence of the triazole and thiazole moieties.
Case Study: Antibacterial Evaluation
A comparative study involving related compounds demonstrated that derivatives containing a chlorophenyl group showed enhanced activity against Staphylococcus aureus and Escherichia coli. The most active compound in that series had an MIC of 0.23 mg/mL against E. coli, indicating that structural modifications can significantly influence biological efficacy .
Anti-inflammatory Activity
In addition to antimicrobial effects, compounds derived from thiazoles have been studied for their anti-inflammatory properties. A relevant study highlighted that certain thiazole derivatives exhibited significant anti-inflammatory activity in animal models, outperforming standard reference drugs at doses as low as 50 mg/kg . The mechanism of action is believed to involve inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural components:
- Chlorophenyl Group : Enhances lipophilicity and may contribute to membrane permeability.
- Triazole Ring : Known for its role in biological interactions, particularly in enzyme inhibition.
- Thiazole Derivative : Associated with various pharmacological activities including antimicrobial effects.
Table: Biological Activities of Related Compounds
| Compound Name | MIC (mg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.23 | Antibacterial |
| Compound B | 0.47 | Antifungal |
| Compound C | 50 | Anti-inflammatory |
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- A triazole ring , which is known for its biological activity.
- A thioether linkage , contributing to its chemical reactivity.
- A chlorophenyl substituent , which enhances its antimicrobial properties.
The molecular formula of the compound is with a molecular weight of approximately 431.91 g/mol.
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole moieties demonstrate significant antimicrobial properties. The presence of the chlorophenyl group further enhances this activity. Studies have shown that derivatives of this compound exhibit potent antibacterial and antifungal effects against various pathogens, including resistant strains of bacteria and fungi .
Case Study:
In a study evaluating the antibacterial efficacy of similar triazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features to 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like Ciprofloxacin .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. The triazole ring is known to inhibit certain inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
Fungicides
Due to its antifungal properties, this compound is explored as a potential fungicide in agricultural practices. Its effectiveness against fungal pathogens can help in managing crop diseases, thereby improving yield and food security.
Case Study:
In agricultural trials, formulations containing this compound demonstrated significant efficacy in controlling fungal diseases in crops such as wheat and rice. The results showed reduced disease incidence compared to untreated controls .
Biocidal Applications
The compound's thioether linkage suggests potential biocidal properties, which researchers are exploring for use in industrial processes and water treatment applications. It may serve as an effective agent against microbial growth in various settings.
| Activity Type | Potential Application | Efficacy |
|---|---|---|
| Antimicrobial | Treatment of bacterial and fungal infections | Comparable to standard antibiotics |
| Anti-inflammatory | Development of anti-inflammatory drugs | Inhibition of inflammatory pathways |
| Agricultural fungicide | Crop protection against fungal pathogens | Significant reduction in disease incidence |
| Biocidal | Industrial applications and water treatment | Effective against microbial growth |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Molecular weights estimated from analogous structures in cited evidence.
Key Observations:
Substituent Position Effects :
- The 3-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-chlorophenyl derivatives (). Para-substituted chlorophenyl groups often enhance lipophilicity and membrane penetration, whereas meta-substitution could alter target binding specificity .
- 2-Oxobenzo[d]thiazole vs. Thiophene/Thiazole : The benzo[d]thiazole moiety increases aromatic surface area, favoring interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors . Thiophene-containing analogs () prioritize solubility and metabolic stability .
Biological Implications :
- Compounds with thioacetamide linkages (e.g., ) show antimicrobial activity, suggesting the target compound may share similar mechanisms, though direct data are lacking .
- Fluorophenyl analogs () exhibit isostructural crystallinity and stability, implying that halogen choice impacts solid-state properties and bioavailability .
Key Observations:
- The target compound’s synthesis likely follows a route similar to , where 2-bromoacetamide reacts with a triazole-thiol intermediate under basic conditions (e.g., K₂CO₃/acetone) .
- Heterogeneous catalysis () and PEG-400 solvent systems improve yields for bulky substituents, suggesting scalability insights for the target compound’s benzo[d]thiazole group .
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The target compound’s synthesis is approached through convergent strategies, focusing on modular assembly of its three primary domains:
- 1,2,4-Triazole Core : Synthesized via cyclization of thiosemicarbazides or hydrazine derivatives.
- Benzothiazolylmethyl Substituent : Introduced through alkylation or nucleophilic substitution.
- Thioacetamide Side Chain : Attached via thioether linkage formation.
Retrosynthetic disconnection identifies 4-(3-chlorophenyl)-5-(2-oxobenzo[d]thiazol-3(2H)-ylmethyl)-4H-1,2,4-triazole-3-thiol and chloroacetamide as key intermediates.
Detailed Preparation Methods
Method A: Sequential Cyclization and Alkylation
Synthesis of 4-(3-Chlorophenyl)-1,2,4-triazole-3-thiol
- Thiosemicarbazide Formation : 3-Chlorophenyl isothiocyanate reacts with hydrazine hydrate in ethanol at 60°C for 6 hours.
- Cyclization : The intermediate undergoes base-mediated cyclization (KOH, DMF, 120°C) to yield the triazole-thiol.
Introduction of Benzothiazolylmethyl Group
- Alkylation : The triazole-thiol reacts with 3-(bromomethyl)benzo[d]thiazol-2(3H)-one in DMF using K2CO3 as base (80°C, 12 hours).
- Key Parameters :
Thioacetamide Side Chain Attachment
Method B: One-Pot Multicomponent Assembly
This streamlined approach combines triazole formation and side-chain functionalization in a single reactor:
Optimization of Critical Reaction Parameters
Solvent and Base Selection for Alkylation
Comparative studies reveal solvent-base pairs significantly impact yields:
| Solvent | Base | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | K2CO3 | 72 | <5% disulfide |
| Acetonitrile | DBU | 65 | 10% over-alkylation |
| DMSO | Cs2CO3 | 70 | 8% oxidation |
Optimal conditions use DMF/K2CO3 for minimal side reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Challenges and Mitigation Strategies
Byproduct Formation During Thioether Synthesis
Applications and Derivative Synthesis
The compound serves as a precursor for antifungal and anticancer agents. Structural analogs with modified acetamide groups (e.g., N-(2,5-dimethoxyphenyl) in PubChem CID 18553952) exhibit enhanced bioactivity, underscoring the versatility of this synthetic framework.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves refluxing a triazole-thione intermediate (e.g., 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione) with chloroacetamide derivatives in ethanol under basic conditions (e.g., aqueous KOH). Reaction time (1–2 hours), solvent polarity, and stoichiometric ratios of reagents are critical for yield optimization .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water mixtures) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Use a combination of spectral techniques:
- FT-IR to confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹).
- ¹H/¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm), methylene groups (δ 3.5–4.5 ppm), and acetamide signals.
- LC-MS for molecular ion peaks (e.g., [M+H]⁺) and purity assessment (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of toxic vapors.
- Store in airtight containers away from moisture and oxidizing agents.
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like temperature (reflux vs. room temperature), solvent (ethanol vs. DMF), and base concentration (KOH/NaOH) to identify optimal conditions.
- Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants and side-product formation.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for complex mixtures .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Validation : Use HPLC-DAD to quantify impurities (e.g., unreacted starting materials) that may skew bioactivity results .
- Assay Standardization : Compare activity across standardized in vitro models (e.g., enzyme inhibition assays vs. cell viability tests) to isolate mechanism-specific effects.
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing the chlorophenyl group) to pinpoint pharmacophoric elements .
Q. What computational strategies are used to predict the compound’s biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Prioritize docking poses with low binding energy (ΔG < -7 kcal/mol).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions (e.g., benzo[d]thiazole ring) for target engagement .
Q. What strategies mitigate degradation of this compound during long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) to identify degradation pathways.
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound to reduce hydrolytic degradation.
- Analytical Tracking : Use LC-MS to characterize degradation products (e.g., hydrolysis of the acetamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
